molecular formula C24H25NO5 B2990965 3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-56-2

3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2990965
CAS No.: 929440-56-2
M. Wt: 407.466
InChI Key: YPQKKKQCZCZIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic scaffold. This structure incorporates a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a tetrahydrofuran-2-ylmethyl substituent at position 7. The tetrahydrofuran (THF) moiety in the side chain may enhance solubility and influence stereoelectronic interactions due to its oxygen-containing heterocycle .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-15-22(16-5-7-17(27-2)8-6-16)23(26)19-9-10-21-20(24(19)30-15)13-25(14-29-21)12-18-4-3-11-28-18/h5-10,18H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQKKKQCZCZIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4CCCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with potential biological activities that are being investigated for various therapeutic applications. Its complex structure includes a chromeno and oxazine moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C23H23NO5
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 929403-08-7
  • IUPAC Name : 3-(4-methoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell survival .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways. The minimum inhibitory concentration (MIC) values indicate that it could be a candidate for developing new antibiotics .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it was observed to reduce oxidative stress and inflammation in neural tissues. This suggests that it may have therapeutic implications for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed in breast and lung cancer cells at concentrations above 10 µM.
    • : The compound exhibits potential as an anticancer agent through apoptosis induction.
  • Study on Antimicrobial Properties :
    • Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed to measure zones of inhibition.
    • Results : Zones of inhibition were recorded at 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.
    • : The compound shows significant antimicrobial activity and warrants further investigation for clinical applications.

Data Summary Table

Biological ActivityMethodologyKey FindingsReferences
AnticancerMTT AssaySignificant cytotoxicity in cancer cell lines
AntimicrobialDisk DiffusionEffective against S. aureus and E. coli
NeuroprotectiveAnimal Model StudyReduced oxidative stress in neural tissues

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno-oxazine derivatives exhibit diverse pharmacological and material science applications. Below, we compare the target compound with analogs bearing variations in substituents, focusing on synthesis, physicochemical properties, and biological relevance.

Substituent Variations on the Aromatic Rings

2.1.1. 3-(4-Chlorophenyl)-9-(Thiophen-2-ylmethyl)-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS: 929811-00-7)

  • Structure : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl ring and substitutes the THF group with a thiophen-2-ylmethyl chain.
  • Properties: Molecular weight 409.9 g/mol (C₂₂H₁₆ClNO₃S).
  • Synthesis : Achieved via cyclocondensation of hydroxylated precursors with thiophene-containing aldehydes .

2.1.2. 3-(4-Fluorophenyl)-9-(2-Hydroxyethyl)-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

  • Structure : Features a 4-fluorophenyl group and a 2-hydroxyethyl side chain.
  • Properties : Melting point 149–151°C; characterized by $ ^1H $ NMR (δ 2.98–4.23 ppm) and higher polarity due to the hydroxyl group .
  • Activity : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability in medicinal chemistry applications .

Side Chain Modifications

2.2.1. 9-Benzyl-2-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6a)

  • Structure : Substitutes the THF-methyl group with a benzyl chain.
  • Properties : Melting point 138–140°C; yield 40%. $ ^1H $ NMR signals at δ 8.04–3.96 ppm confirm aromatic and oxazine protons .
  • Biological Activity : Benzyl-substituted derivatives demonstrate moderate antiviral activity against plant pathogens .

2.2.2. 9-(4-Methylbenzyl)-2-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6d)

  • Structure : Incorporates a 4-methylbenzyl group.
  • Properties : Higher yield (70%) and melting point (159–164°C) compared to 6a, attributed to increased van der Waals interactions from the methyl group .

Heterocyclic Side Chains

2.3.1. 3-(4-Methoxyphenyl)-9-(2,2,6,6-Tetramethylpiperidin-4-yl)-9,10-Dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS: 951996-43-3)

  • Structure : Replaces the THF group with a sterically hindered tetramethylpiperidine moiety.
  • Properties : Molecular weight 448.6 g/mol (C₂₇H₃₂N₂O₄). The bulky piperidine group may hinder rotational freedom, affecting binding kinetics in biological targets .

Physicochemical and Spectral Data Comparison

Compound Name Substituents (Position 3 / Position 9) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features ($ ^1H $ NMR)
Target Compound 4-Methoxyphenyl / THF-methyl C₂₄H₂₅NO₅ ~419.5* N/A N/A N/A
3-(4-Chlorophenyl)-9-(Thiophen-2-ylmethyl) 4-Chlorophenyl / Thiophen-2-ylmethyl C₂₂H₁₆ClNO₃S 409.9 N/A N/A δ 7.30–4.33 (aromatic and oxazine protons)
9-(4-Methylbenzyl)-2-Phenyl Phenyl / 4-Methylbenzyl C₂₅H₂₁NO₃ 384.2 159–164 70 δ 8.03–2.36 (aromatic, methyl, oxazine)
3-(4-Fluorophenyl)-9-(2-Hydroxyethyl) 4-Fluorophenyl / 2-Hydroxyethyl C₂₀H₁₆FNO₄ 365.3 149–151 81 δ 2.98–3.77 (hydroxyethyl protons)

*Estimated based on structural similarity.

Key Research Findings

  • Electronic Effects : Methoxy and chloro substituents on the phenyl ring modulate electron density, impacting π-π stacking interactions in crystal packing .
  • Side Chain Influence : Bulky substituents (e.g., tetramethylpiperidine) reduce solubility but enhance thermal stability .
  • Biological Relevance : Fluorinated and benzyl-substituted analogs show promise as antiviral agents, though the THF-containing target compound requires further evaluation .

Q & A

Q. What are the key synthetic routes for constructing the chromeno[8,7-e][1,3]oxazin-4(8H)-one core?

The synthesis typically involves sequential cyclization and functionalization steps. For example, the chromeno-oxazine core is assembled via acid-catalyzed cyclization of substituted coumarin derivatives, followed by regioselective introduction of substituents like the tetrahydrofuran-2-ylmethyl group. Reaction conditions (e.g., temperature, catalysts like p-toluenesulfonic acid) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for resolving the complex fused-ring system and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the oxazinone carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers handle safety risks associated with this compound?

The compound may exhibit acute toxicity (oral, dermal) and severe eye irritation based on structural analogs. Use fume hoods, wear nitrile gloves, and employ closed-system handling to minimize exposure. Emergency protocols include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between substituted chromeno-oxazine derivatives?

Systematic substitution studies (e.g., replacing tetrahydrofuran-2-ylmethyl with hydroxyethyl groups) reveal steric and electronic effects. For instance, bulky substituents reduce nucleophilic attack at the oxazinone carbonyl, while electron-donating groups (e.g., methoxy) stabilize intermediates in tautomerization reactions. Kinetic studies under varying pH and solvent polarity are recommended .

Q. How can computational modeling predict the compound’s tautomeric behavior?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model tautomerization pathways. For example, the equilibrium between 4-oxo and 4-hydroxy tautomers is influenced by solvent dielectric constants. Compare computed NMR shifts with experimental data to validate models .

Q. What methodologies optimize enantioselective synthesis of its stereoisomers?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can control stereochemistry at the tetrahydrofuran-2-ylmethyl position. Monitor enantiomeric excess via chiral HPLC using columns like Chiralpak IA .

Methodological Recommendations

  • Contradiction Analysis : Use differential scanning calorimetry (DSC) to resolve discrepancies in thermal stability reports.
  • Scale-Up Challenges : Replace batch reactors with flow chemistry systems to improve heat transfer during cyclization .
  • Biological Assays : Prioritize ADMET profiling (e.g., microsomal stability assays) to evaluate drug-likeness before in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.